3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide
Description
3-Cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with a cyclopentyl substituent and a pyrimidin-2-yl-modified piperidine moiety.
Properties
IUPAC Name |
3-cyclopentyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c23-17(7-6-15-4-1-2-5-15)21-14-16-8-12-22(13-9-16)18-19-10-3-11-20-18/h3,10-11,15-16H,1-2,4-9,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPFZQFJJIYQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, often using a pyrimidinyl halide and a base.
Coupling with Cyclopentyl Group: The cyclopentyl group is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves a palladium catalyst and boronic acid derivatives.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, typically using an amine and an acid chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidinyl halides and bases for nucleophilic substitution; electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in targeting protein kinases involved in cancer.
Biological Research: It is used in studies related to cell signaling pathways and molecular biology.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby blocking its activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural features with several opioid-like molecules, particularly fentanyl analogues. Below is a detailed comparison based on substituent groups, molecular weight, and regulatory status.
Table 1: Structural and Regulatory Comparison
Key Observations:
Substituent Impact on Pharmacology: The pyrimidin-2-yl group in the target compound replaces aromatic substituents (e.g., phenyl, thiophene) found in regulated analogues. Pyrimidine’s electron-deficient aromatic ring may alter receptor binding kinetics compared to traditional opioid scaffolds.
Synthetic Accessibility :
- The pyrimidine-functionalized piperidine core is synthetically challenging compared to thiophene or phenyl derivatives. Enamine Ltd.’s building blocks () suggest modular approaches to such structures via piperidine intermediates.
Research Findings and Limitations
- Receptor Affinity : Pyrimidine’s role in µ-opioid receptor binding is underexplored. Thiophene/phenyl analogues () exhibit high affinity, but steric hindrance from cyclopentyl may reduce efficacy.
- Toxicity and Metabolism: No studies are cited; however, piperidine N-methylation (common in fentanyl analogues) is absent here, possibly altering metabolic pathways.
Biological Activity
3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential as a therapeutic agent. This article explores its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds.
The biochemical properties of this compound are not fully elucidated; however, it is suggested that it acts as an ATP-competitive inhibitor . This class of inhibitors typically shows selectivity for Protein Kinase B (PKB) over Protein Kinase A (PKA), which is crucial for therapeutic applications targeting cancer pathways.
Cellular Effects
While specific cellular effects of this compound are still under investigation, related compounds have demonstrated significant activity in modulating signaling pathways associated with PKB. Notably, similar compounds have been shown to inhibit the growth of human tumor xenografts in animal models, indicating potential anti-cancer properties.
Molecular Mechanism
The precise molecular mechanism of action for this compound remains unclear. However, based on analogous compounds, it is likely that it interacts with various biomolecules through:
- Binding interactions with target proteins.
- Enzyme inhibition , particularly within kinase pathways.
- Alterations in gene expression , affecting cellular signaling networks.
Chemical Reactions and Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Intermediate : Cyclization reactions form the piperidine structure.
- Pyrimidinyl Group Introduction : Nucleophilic substitution introduces the pyrimidinyl group.
- Cyclopentyl Group Coupling : Coupling reactions attach the cyclopentyl moiety.
- Propanamide Formation : Final amidation reactions yield the complete compound.
Research Applications
This compound has various applications in scientific research:
- Medicinal Chemistry : Investigated for its potential as a kinase inhibitor in cancer therapy.
- Biological Research : Used to study cell signaling pathways and their implications in disease.
- Industrial Applications : Its unique structure may lead to new materials and processes in chemical manufacturing.
Table 1: Comparison of Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Similar piperidine core | Kinase inhibitor |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Shares pyrimidine core | Kinase inhibitory activity |
| This compound | Unique cyclopentyl and propanamide moieties | Potentially selective kinase inhibitor |
The uniqueness of this compound lies in its specific combination of functional groups, which may provide enhanced selectivity and efficacy compared to other kinase inhibitors.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for cyclopentyl (δ ~1.5–2.5 ppm, multiplet), piperidinyl methylene (δ ~2.7–3.5 ppm), and pyrimidine protons (δ ~8.5–9.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine-pyrimidine region .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of cyclopentyl group) .
- Infrared Spectroscopy (IR) : Validates amide C=O stretch (~1650–1680 cm⁻¹) and pyrimidine C=N absorption (~1600 cm⁻¹) .
How can computational methods aid in predicting the compound’s binding affinity to biological targets?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinases, GPCRs) by analyzing hydrogen bonds, π-π stacking, and hydrophobic contacts .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD <2 Å indicates stable binding) .
- Pharmacophore Mapping : Identifies critical functional groups (e.g., pyrimidine as a hydrogen bond acceptor) for target engagement .
How should researchers address discrepancies in reported synthetic yields across studies?
Q. Advanced
- Controlled Replication : Reproduce methods with strict adherence to anhydrous conditions, stoichiometric ratios, and inert atmospheres .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) that reduce yield .
- Catalyst Screening : Compare yields using alternative catalysts (e.g., HOBt vs. EDCI in amide coupling) to optimize efficiency .
What strategies are recommended for designing in vitro assays to evaluate pharmacological activity?
Q. Advanced
- Target Selection : Prioritize kinases or enzymes structurally homologous to known pyrimidine-binding proteins (e.g., tyrosine kinases) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Counter-Screening : Assess selectivity against related targets (e.g., PDEs, proteases) to minimize off-target effects .
What are the challenges in scaling up the synthesis for preclinical studies, and how can they be mitigated?
Q. Advanced
- Solvent Volume Reduction : Transition from batch to flow chemistry for improved heat and mass transfer during exothermic steps (e.g., amide coupling) .
- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., amide hydrolysis) .
How can researchers validate the compound’s metabolic stability in early-stage drug development?
Q. Advanced
- Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Metabolite ID : Use high-resolution MSⁿ to identify hydroxylation or N-dealkylation products .
What structural analogs of this compound have shown promising biological activity, and how can SAR studies be designed?
Q. Advanced
- Analog Synthesis : Modify the cyclopentyl group (e.g., cyclohexyl, adamantyl) or pyrimidine substituents (e.g., Cl, OMe) .
- SAR Workflow :
- In Silico Screening : Prioritize analogs with improved docking scores.
- In Vitro Testing : Compare potency, selectivity, and solubility .
- Thermodynamic Profiling : Measure ΔG of binding via ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
